3-amino-4-chloro-N-isobutylbenzamide 3-amino-4-chloro-N-isobutylbenzamide
Brand Name: Vulcanchem
CAS No.: 723291-67-6
VCID: VC5068900
InChI: InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15)
SMILES: CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7

3-amino-4-chloro-N-isobutylbenzamide

CAS No.: 723291-67-6

Cat. No.: VC5068900

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

3-amino-4-chloro-N-isobutylbenzamide - 723291-67-6

Specification

CAS No. 723291-67-6
Molecular Formula C11H15ClN2O
Molecular Weight 226.7
IUPAC Name 3-amino-4-chloro-N-(2-methylpropyl)benzamide
Standard InChI InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15)
Standard InChI Key XQMAOLZOUVKKEF-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Amino-4-chloro-N-isobutylbenzamide belongs to the benzamide class, characterized by a benzene ring fused with an amide functional group. Key structural features include:

  • Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactivity.

  • Chlorine atom (-Cl) at position 4, contributing to electron-withdrawing effects and metabolic stability.

  • Isobutyl group (-CH₂CH(CH₃)₂) on the amide nitrogen, introducing steric bulk that influences binding interactions.

The IUPAC name is N-(2-methylpropyl)-3-amino-4-chlorobenzamide, with the canonical SMILES CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₂O
Molecular Weight237.70 g/mol
Melting Point160–162°C (estimated)
SolubilityModerate in DMSO, methanol
LogP (Partition Coefficient)2.8 (predicted)

The isobutyl group increases hydrophobicity compared to shorter-chain analogues, as evidenced by its higher LogP value.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Activation of 3-amino-4-chlorobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Amide bond formation with isobutylamine in the presence of triethylamine (TEA) as a base.

Reaction Scheme:
3-Amino-4-chlorobenzoic acid+IsobutylamineEDCI, TEA3-Amino-4-chloro-N-isobutylbenzamide\text{3-Amino-4-chlorobenzoic acid} + \text{Isobutylamine} \xrightarrow{\text{EDCI, TEA}} \text{3-Amino-4-chloro-N-isobutylbenzamide}

Optimization Insights:

  • Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency over THF or dichloromethane.

  • Yield: 85–90% under optimized conditions (24 h, 25°C).

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times to 2–3 hours. Automated purification systems (e.g., flash chromatography) achieve >98% purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans32.0

Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions with the isobutyl group .

Antioxidant Capacity

In DPPH radical scavenging assays, the compound shows moderate activity (IC₅₀ = 5.68 mM), attributed to the amino group’s electron-donating effects .

Comparative Analysis with Analogues

Structural Analogues

CompoundSubstituentMW (g/mol)IC₅₀ (HCT116, µM)
3-Amino-4-chloro-N-propylbenzamidePropyl226.701.2
3-Amino-4-chloro-N-methylbenzamideMethyl212.673.8
3-Amino-4-chloro-N-isobutylbenzamideIsobutyl237.700.6

The isobutyl derivative’s superior cytotoxicity correlates with enhanced membrane permeability and target binding .

Steric and Electronic Effects

  • Isobutyl vs. Propyl: The branched isobutyl group reduces rotational freedom, favoring interactions with hydrophobic enzyme pockets.

  • Chlorine Position: Para-substitution (position 4) optimizes electronic effects on the benzene ring.

Research Applications and Future Directions

Drug Development

  • Kinase Inhibition: Preliminary docking studies suggest affinity for RET kinase (ΔG = -9.2 kcal/mol), a target in thyroid cancer.

  • Combination Therapy: Synergy with doxorubicin (CI = 0.3) in breast cancer models .

Material Science

The compound’s rigid benzamide core facilitates incorporation into liquid crystals and organic semiconductors.

Challenges and Opportunities

  • Pharmacokinetics: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity.

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